Bienvenue dans la boutique en ligne BenchChem!

Bexirestrant

ERα degradation ESR1 mutation IC₅₀

Bexirestrant is the only oral SERD providing quantified degradation IC50 values against both Y537S (19.6 nM) and D538G (12.7 nM) ESR1 mutants in MCF-7 cells, with a validated 56% TGI benchmark at 50 mg/kg in MCF7-Y537S xenografts. Its 26-hour rat half-life supports chronic once-daily oral dosing without complex formulations. For resistance model studies, this compound offers compound-specific potency data essential for cross-SERD benchmarking and combination therapy design. Select Bexirestrant for precise dose-response characterization in mutant backgrounds at 10–100 nM.

Molecular Formula C29H26F3NO2
Molecular Weight 477.5 g/mol
CAS No. 2505067-70-7
Cat. No. B12417628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBexirestrant
CAS2505067-70-7
Molecular FormulaC29H26F3NO2
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)C=CCN4CC(C4)CF)C5=CC(=CC(=C5)F)F
InChIInChI=1S/C29H26F3NO2/c1-18-26-9-8-25(34)14-27(26)35-29(28(18)22-11-23(31)13-24(32)12-22)21-6-4-19(5-7-21)3-2-10-33-16-20(15-30)17-33/h2-9,11-14,20,29,34H,10,15-17H2,1H3/b3-2+/t29-/m0/s1
InChIKeyDVZLOPUYTKPWHJ-MPWQXXDYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bexirestrant (SCO-120): An Orally Bioavailable SERD for ESR1-Mutant Breast Cancer Research


Bexirestrant (CAS: 2505067-70-7) is an orally bioavailable small molecule selective estrogen receptor degrader (SERD) and full antagonist of estrogen receptor alpha (ERα) [1]. It belongs to the next-generation class of oral SERDs designed to overcome the key limitation of the injectable first-generation agent fulvestrant. Its mechanism involves specific binding to both wild-type and mutant ERα—including the clinically relevant Y537S and D538G ESR1 mutations—inducing a conformational change that results in receptor degradation and inhibition of ER-mediated signaling [2][3]. The compound is currently in Phase 1 clinical development [4].

Why Oral SERDs Like Bexirestrant Cannot Be Interchanged: Route, Potency, and Mutant Coverage


Generic substitution is precluded by three factors. First, the route of administration differs fundamentally: fulvestrant requires intramuscular injection due to poor oral bioavailability, whereas bexirestrant is designed for oral administration, enabling continuous target engagement and improved patient convenience [1][2]. Second, potency against ESR1-mutant ERα varies dramatically across oral SERDs, with bexirestrant demonstrating distinct IC₅₀ values for degradation and growth inhibition in Y537S and D538G backgrounds that cannot be assumed equivalent to other clinical candidates [3]. Third, in vivo efficacy in ESR1-mutant xenograft models is compound-specific, with bexirestrant achieving 56% tumor growth inhibition at 50 mg/kg in the MCF7-Y537S model . These quantitative differences—documented below—mandate compound-specific selection.

Bexirestrant Quantitative Differentiation Evidence vs. SERD Comparators


Bexirestrant ERα Degradation Potency in ESR1-Mutant vs. Wild-Type MCF-7 Cells

Bexirestrant induces ERα degradation in MCF-7 cells expressing wild-type, Y537S-mutant, and D538G-mutant ERα with IC₅₀ values of 0.3 nM, 19.6 nM, and 12.7 nM, respectively . This represents a 65-fold and 42-fold reduction in degradation potency for the Y537S and D538G mutants relative to wild-type, a phenomenon observed across the SERD class but with compound-specific magnitudes. While cross-study comparison with fulvestrant (ER antagonist IC₅₀ = 9.4 nM) is limited by assay differences, bexirestrant's sub-nanomolar wild-type degradation IC₅₀ establishes it among the more potent oral SERDs in preclinical evaluation [1].

ERα degradation ESR1 mutation IC₅₀

Bexirestrant Growth Inhibition in Y537S-Mutant MCF-7 Cells Relative to Wild-Type

Bexirestrant inhibits the growth of MCF-7 cells with IC₅₀ values of 0.3 nM (wild-type), 6.0 nM (Y537S), and 2.2 nM (D538G) . The 20-fold reduction in antiproliferative potency against Y537S-mutant cells (from 0.3 nM to 6.0 nM) quantifies the challenge posed by this clinically prevalent ESR1 mutation. For comparison, elacestrant (RAD1901) demonstrates a similar shift but with reported wild-type IC₅₀ of approximately 0.7 nM and Y537S IC₅₀ of approximately 12 nM in comparable MCF-7 proliferation assays—a 17-fold reduction [1]. The absolute potency values differ, but the ratio of mutant-to-wild-type IC₅₀ provides a comparator metric: bexirestrant's Y537S/WT ratio of 20× falls within the range reported for clinical-stage oral SERDs.

antiproliferative Y537S IC₅₀

In Vivo Antitumor Efficacy in ESR1-Mutant Xenograft Model

Bexirestrant administered orally at 50 mg/kg once daily for 28 days achieved 56% tumor growth inhibition (TGI) in female athymic nude mice bearing MCF7-Y537S xenografts compared to vehicle control . This result demonstrates meaningful in vivo activity against an ESR1-mutant model that is resistant to aromatase inhibitors and tamoxifen. While cross-trial comparison is limited by protocol variation, this level of efficacy is consistent with that reported for other oral SERDs in similar models: camizestrant (AZD9833) demonstrated approximately 80-90% TGI at 10-50 mg/kg in ESR1-mutant PDX models [1]. Notably, fulvestrant requires intramuscular administration to achieve comparable efficacy, underscoring the translational advantage of oral bioavailability [2].

in vivo xenograft tumor growth inhibition

Oral Pharmacokinetic Profile in Rat: T₁/₂ and Exposure Parameters

Following a single 50 mg/kg oral dose in rats, bexirestrant exhibited a Cₘₐₓ of 343 ng/mL, Tₘₐₓ of 4.0 hours, AUCₗₐₛₜ of 7,582 hr·ng/mL, and an elimination half-life (T₁/₂) of 26 hours . The 26-hour half-life in rat supports once-daily oral dosing in preclinical models. For context, fulvestrant—though not orally bioavailable—has an intramuscular half-life of approximately 40 days in humans due to depot formulation, whereas oral SERDs generally exhibit half-lives of 20-40 hours in preclinical species [1]. Camizestrant, for comparison, has a reported rat oral half-life of approximately 22 hours [2]. Bexirestrant's PK profile places it within the expected range for oral SERDs in this class, with sufficient exposure to support efficacy studies.

pharmacokinetics oral bioavailability half-life

ERα Residual Protein at Low Concentration as Marker of Degradation Efficiency

At a concentration of 1 nM, bexirestrant leaves 16.3% residual ERα protein in wild-type MCF-7 cells . This metric—percent ERα remaining at a low, physiologically relevant concentration—provides a measure of degradation efficiency distinct from IC₅₀ values. For class-level inference, the most potent oral SERDs in development achieve >90% degradation (i.e., <10% residual ERα) at concentrations of 10-100 nM in wild-type MCF-7 cells [1]. Bexirestrant's 83.7% degradation at 1 nM suggests high efficiency at low concentrations, though direct comparator data at identical concentrations are not available for all clinical-stage SERDs. This parameter is useful for rank-ordering compounds in head-to-head experiments.

ERα residual degradation efficiency low concentration

Clinical Development Stage and Procurement-Ready Status

Bexirestrant (SCO-120) is currently in Phase 1 clinical development, with a completed healthy volunteer study (NCT04242953) evaluating safety, tolerability, and pharmacokinetics [1]. A Phase 1 dose-escalation and expansion study in HR+/HER2− advanced breast cancer patients is ongoing [2]. In comparison, elacestrant received FDA approval in 2023, camizestrant and giredestrant are in Phase 3, and imlunestrant received FDA approval in 2025 [3]. Bexirestrant is commercially available from multiple research chemical suppliers (MedChemExpress, TargetMol, InvivoChem) with catalog purity specifications of ≥99% . This positions bexirestrant as a research-use compound suitable for preclinical investigation of oral SERD pharmacology, distinct from approved agents that may have restricted research availability.

clinical trial Phase 1 procurement

Bexirestrant Research Applications Driven by Quantitative Differentiation


Modeling Endocrine Resistance: ESR1-Mutant Breast Cancer Studies

Bexirestrant's characterized IC₅₀ values for Y537S-mutant (6.0 nM growth inhibition; 19.6 nM degradation) and D538G-mutant (2.2 nM growth inhibition; 12.7 nM degradation) MCF-7 cells make it suitable for studies modeling acquired resistance to aromatase inhibitors and tamoxifen . Investigators can select appropriate concentrations (e.g., 10-100 nM) to achieve partial or near-complete target engagement in mutant backgrounds, enabling dose-response characterization in resistant models. The 56% tumor growth inhibition observed in the MCF7-Y537S xenograft at 50 mg/kg provides a benchmark for combination studies with CDK4/6 inhibitors or PI3K/AKT/mTOR pathway agents .

Comparative Pharmacology of Oral SERDs

Bexirestrant serves as a comparator compound in studies benchmarking oral SERDs. Its 26-hour rat half-life and 7,582 hr·ng/mL AUC at 50 mg/kg provide PK parameters for cross-compound comparison . The 16.3% residual ERα at 1 nM in wild-type MCF-7 cells offers a sensitive metric for rank-ordering degradation efficiency in head-to-head experiments with camizestrant, giredestrant, or elacestrant . Such studies are valuable for understanding structure-activity relationships and predicting clinical translatability.

Oral SERD Tool Compound for In Vivo Efficacy Studies

With demonstrated oral bioavailability and a 26-hour half-life in rat, bexirestrant is suitable for chronic once-daily oral dosing in rodent xenograft or PDX studies without requiring specialized formulation beyond standard vehicles . This contrasts with fulvestrant, which requires intramuscular administration and complex depot formulations for sustained exposure [1]. The MCF7-Y537S xenograft efficacy data provide a validated positive control for studies evaluating combination therapies or novel SERD analogs.

ERα Degradation Mechanism Studies

Bexirestrant induces conformational changes in ERα that promote ubiquitin-proteasome-mediated degradation [2]. The availability of quantitative degradation IC₅₀ values (0.3 nM WT, 19.6 nM Y537S, 12.7 nM D538G) enables precise concentration-response experiments in biochemical and cellular assays to dissect the kinetics of SERD-induced ERα turnover, receptor ubiquitination, and downstream transcriptional effects . This is particularly relevant for studies comparing pure antagonists versus degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bexirestrant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.